P2X1 Receptor Antagonism Potency
Salfluverine exhibits antagonist activity at the human P2X1 receptor with an IC50 of 1,300 nM (1.3 μM) [1]. In a comparative context, optimized salicylanilide derivatives from the same chemical series, such as compound 1 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide), demonstrate significantly enhanced potency with an IC50 of 0.0192 μM (19.2 nM) [2].
| Evidence Dimension | P2X1 Receptor Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 1,300 nM |
| Comparator Or Baseline | Compound 1 (optimized salicylanilide derivative) |
| Quantified Difference | Compound 1 is ~68-fold more potent (1,300 nM vs 19.2 nM) |
| Conditions | 1321N1 astrocytoma cells stably transfected with human P2X1 receptor; inhibition of ATP-induced calcium influx. |
Why This Matters
This data establishes Salfluverine's baseline activity within the salicylanilide series, confirming its identity as a validated, albeit lower-potency, P2X1 antagonist tool compound for use as a reference or starting point in medicinal chemistry programs.
- [1] BindingDB. BDBM50540430 Salfluverine. IC50: 1.30E+3 nM. Accessed 2026. View Source
- [2] Tian M, Abdelrahman A, Müller CE. Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. J Med Chem. 2020;63(11):6164-6178. View Source
